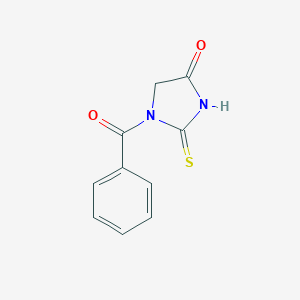![molecular formula C23H18ClN3O3S B187338 N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide CAS No. 6408-60-2](/img/structure/B187338.png)
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide, also known as BM-17, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation, and increase the expression of neuroprotective proteins. Inflammation is another area where this compound has shown potential, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation, and increase the expression of neuroprotective proteins. Inflammation is another area where this compound has shown potential, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. However, one limitation is the limited availability of this compound, which may make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research. Another area of interest is the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide involves the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent reaction with thionyl chloride and methylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has shown promising results as a potential anti-cancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Inflammation is another area where this compound has shown potential, with studies demonstrating its ability to reduce inflammation and pain in animal models of arthritis.
Propriétés
Numéro CAS |
6408-60-2 |
|---|---|
Formule moléculaire |
C23H18ClN3O3S |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H18ClN3O3S/c1-13-15(22-25-18-12-14(24)10-11-20(18)30-22)7-5-8-17(13)26-23(31)27-21(28)16-6-3-4-9-19(16)29-2/h3-12H,1-2H3,(H2,26,27,28,31) |
Clé InChI |
VFWHUICOJGVIOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES canonique |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



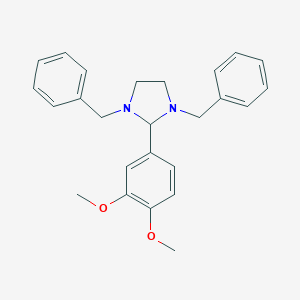
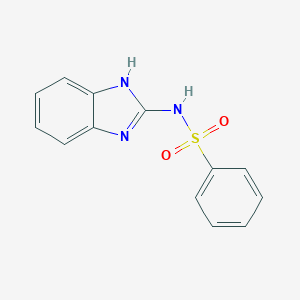

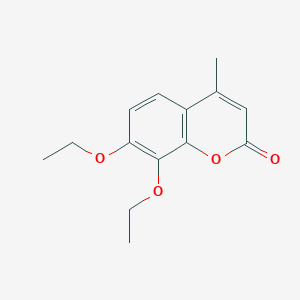
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
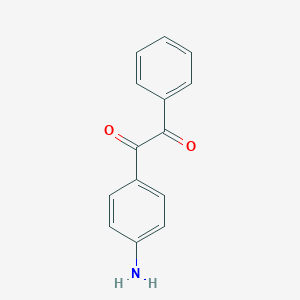
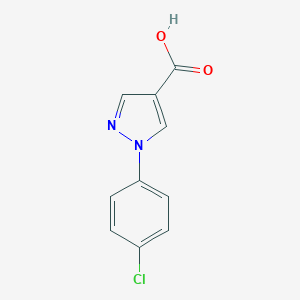


![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
